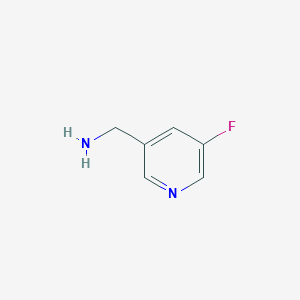

(5-Fluoropyridin-3-yl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYICOVXDBBDCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668414 | |

| Record name | 1-(5-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23586-96-1 | |

| Record name | 1-(5-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoropyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Fluoropyridin-3-yl)methylamine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-3-yl)methylamine is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, such as basicity and lipophilicity. These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles in drug candidates.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and drug development.

Chemical Structure and Properties

This compound, with the CAS Number 23586-96-1, is a substituted pyridine characterized by a fluoromethylamine group at the 3-position and a fluorine atom at the 5-position of the pyridine ring.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

A summary of the key chemical and physical properties of this compound is presented in the table below. The compound is a liquid at room temperature and requires refrigeration for storage.

| Property | Value | Source |

| CAS Number | 23586-96-1 | --INVALID-LINK-- |

| Molecular Formula | C₆H₇FN₂ | --INVALID-LINK-- |

| Molecular Weight | 126.13 g/mol | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

| Purity | 97% | --INVALID-LINK-- |

| Storage Temperature | Refrigerator | --INVALID-LINK-- |

| IUPAC Name | (5-fluoro-3-pyridinyl)methanamine | --INVALID-LINK-- |

| InChI Key | RYICOVXDBBDCNT-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 2800-3100 cm⁻¹), and C-F stretching (typically in the 1000-1350 cm⁻¹ region).[4]

Synthesis

A common synthetic route to this compound involves the reduction of 5-fluoronicotinonitrile. This method provides a direct and efficient pathway to the desired product.

Experimental Protocol: Reduction of 5-Fluoronicotinonitrile

This protocol describes a general procedure for the reduction of a nitrile to a primary amine, which can be adapted for the synthesis of this compound.

Materials:

-

5-Fluoronicotinonitrile

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., Borane-tetrahydrofuran complex)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry work-up reagents (e.g., sodium sulfate)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-fluoronicotinonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride in the same anhydrous solvent is added dropwise to the cooled nitrile solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is then cooled to 0 °C, and the excess LiAlH₄ is quenched by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed with the reaction solvent.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both a primary amine and a fluorinated aromatic compound.

-

Amine Reactivity: The primary amine group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. This functionality is key to its utility as a building block for introducing the fluoropyridinylmethyl moiety into larger molecules.

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic, although its pKa is reduced by the electron-withdrawing effect of the fluorine atom. The fluorine atom itself is generally stable and not easily displaced under typical synthetic conditions, contributing to the metabolic stability of molecules containing this fragment.

-

Stability: The compound should be stored under refrigeration to minimize degradation. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Applications in Drug Discovery

The unique properties conferred by the 5-fluoro-3-methylaminopyridine moiety make it an attractive scaffold in drug design. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the pyridine nitrogen, which can be critical for target engagement and pharmacokinetic properties.[1][2]

While specific drugs containing the this compound fragment are not prominently in the public domain, its structural analogues are found in a range of biologically active compounds. For instance, fluorinated pyridines are key components in inhibitors of various enzymes and in ligands for G-protein coupled receptors. The related compound, 3-amino-5-fluoropyridine, is a reactant for the preparation of nonpeptide inhibitors of the measles virus entry.[6]

The general strategy for its use involves coupling the amine functionality with a carboxylic acid or other electrophilic partner to incorporate the fluoropyridinylmethyl group into a larger scaffold, thereby probing its effect on biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood.[5] In case of contact, the affected area should be flushed immediately with copious amounts of water.[5]

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.), P310 (Immediately call a POISON CENTER/doctor)

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its fluorinated pyridine core offers a unique combination of properties that can be exploited to enhance the biological and pharmacokinetic profiles of drug candidates. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its successful application in the synthesis of novel therapeutic agents.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. fishersci.ca [fishersci.ca]

- 6. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]

(5-Fluoropyridin-3-yl)methylamine: A Technical Guide for Chemical Synthesis and Application

Abstract

This technical guide provides a comprehensive overview of (5-Fluoropyridin-3-yl)methylamine, a critical building block in contemporary medicinal chemistry. The document details its chemical identity, including its CAS number and molecular formula, and presents a validated protocol for its synthesis via the catalytic hydrogenation of 5-fluoro-3-cyanopyridine. The guide further explores the significant application of this compound as a key intermediate in the synthesis of the clinical-stage LSD1 inhibitor, GSK2879552. Additionally, this paper discusses the compound's physicochemical properties, analytical characterization techniques, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

This compound is a fluorinated heterocyclic amine that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The strategic incorporation of a fluorine atom onto the pyridine ring can substantially modulate the physicochemical and pharmacological properties of a parent molecule, including its metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed technical resource for the synthesis, characterization, and application of this important chemical entity.

Compound Identification and Physicochemical Properties

A clear identification of this compound is paramount for its correct application and handling. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23586-96-1 | [1] |

| Molecular Formula | C6H7FN2 | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| IUPAC Name | (5-Fluoro-3-pyridinyl)methanamine | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage | Refrigerator |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 5-fluoro-3-cyanopyridine (also known as 5-fluoronicotinonitrile). This reaction involves the reduction of the nitrile functional group to a primary amine.

Reaction Scheme

References

An In-depth Technical Guide to the Synthesis of (5-Fluoropyridin-3-yl)methylamine Precursors

Introduction: The Significance of the Fluorinated Pyridine Moiety in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. The (5-Fluoropyridin-3-yl)methylamine scaffold, in particular, has emerged as a critical building block in the development of novel therapeutics across a range of disease areas. Its presence in numerous clinical and preclinical candidates underscores the importance of efficient and scalable synthetic access to this key intermediate and its precursors.

This technical guide provides an in-depth analysis of the principal synthetic pathways to key precursors of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of reaction steps. It delves into the causality behind experimental choices, offers insights into the practical advantages and limitations of each route, and provides detailed, field-proven protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct precursor pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final product. This guide will focus on three robust and industrially relevant strategies, each originating from a key precursor:

-

The Nitrile Pathway: Starting from 5-Fluoronicotinonitrile.

-

The Aldehyde Pathway: Commencing with 5-Fluoro-3-pyridinecarboxaldehyde.

-

The Halide Pathway: Utilizing a 3-halomethyl-5-fluoropyridine derivative in a Gabriel Synthesis.

The following sections will dissect each of these pathways, providing a comprehensive understanding of the chemical transformations involved.

Figure 1: High-level overview of the three primary synthetic pathways to this compound.

Pathway 1: The Nitrile Reduction Route

This pathway is arguably one of the most direct and frequently employed methods. It hinges on the catalytic hydrogenation of 5-fluoronicotinonitrile, a precursor that can be synthesized through various means.

Synthesis of the Precursor: 5-Fluoronicotinonitrile

The synthesis of 5-fluoronicotinonitrile can be achieved from several starting materials. A common laboratory-scale method involves the dehydration of 5-fluoronicotinamide. For larger-scale industrial production, pathways often begin with more readily available pyridine derivatives. For instance, a multi-step synthesis starting from 2,6-dichloro-5-fluoronicotinic acid has been documented, which involves selective dechlorination.[1] Another approach involves the dehydration of the corresponding amide, which itself can be derived from 5-fluoronicotinic acid.

A key transformation is the conversion of an aldehyde to a nitrile. For example, 2-chloro-5-fluoronicotinaldehyde can be converted to 2-chloro-5-fluoronicotinonitrile in high yield. This two-stage process first involves the formation of an oxime with hydroxylamine, followed by dehydration using a reagent like carbonyldiimidazole.[2]

Core Reaction: Catalytic Hydrogenation of 5-Fluoronicotinonitrile

The reduction of the nitrile group to a primary amine is a classic and robust transformation in organic synthesis. Catalytic hydrogenation is the preferred method for its efficiency, cleanliness, and scalability.

Expertise & Experience: The choice of catalyst is critical for achieving high yield and selectivity while avoiding over-reduction or side reactions. Raney® Nickel is a highly effective and cost-efficient catalyst for this transformation.[3][4] Its high surface area and pyrophoric nature (when dry) necessitate careful handling, typically as a slurry in water or ethanol. The catalyst's activity allows the reaction to proceed under relatively mild conditions of temperature and pressure. Palladium on carbon (Pd/C) is another viable catalyst, often used in hydrogenation reactions.[5]

The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, often with the addition of ammonia. The presence of ammonia serves a dual purpose: it helps to suppress the formation of secondary and tertiary amine byproducts by competing for reaction with the intermediate imine, and it can also help to maintain the catalyst's activity.

Figure 2: The Nitrile Reduction Pathway.

Experimental Protocol: Reduction of 5-Fluoronicotinonitrile

Materials:

-

5-Fluoronicotinonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Ammonia (7N solution in methanol)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

To a high-pressure reactor vessel, add 5-fluoronicotinonitrile (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add ethanol and the methanolic ammonia solution.

-

Carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

-

Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may vary).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 4-12 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Pathway 2: The Reductive Amination Route

This pathway offers a convergent and often one-pot approach, starting from the corresponding aldehyde, 5-fluoro-3-pyridinecarboxaldehyde. Reductive amination is a powerful tool for C-N bond formation and is widely used in pharmaceutical synthesis.[6]

Synthesis of the Precursor: 5-Fluoro-3-pyridinecarboxaldehyde

This key aldehyde can be prepared through several methods. One common route is the oxidation of the corresponding alcohol, (5-fluoropyridin-3-yl)methanol. This oxidation can be achieved using a variety of reagents, such as manganese dioxide (MnO₂) or Swern oxidation conditions. The starting alcohol itself can be synthesized from the reduction of a 5-fluoronicotinic acid ester.

Core Reaction: Reductive Amination of 5-Fluoro-3-pyridinecarboxaldehyde

Reductive amination involves the reaction of the aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3]

Expertise & Experience: The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent must be capable of reducing the iminium ion intermediate but not the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mildness and selectivity.[7][8] Sodium borohydride (NaBH₄) can also be used, but it is often added after a period of time to allow for the formation of the imine, as it can also reduce the starting aldehyde.[9][10] The reaction is typically run in an alcoholic solvent like methanol, which is a good solvent for both the reactants and the reducing agent. The pH of the reaction is also an important parameter to control, as imine formation is generally favored under mildly acidic conditions (pH 4-6).[3]

Figure 3: The Reductive Amination Pathway.

Experimental Protocol: One-Pot Reductive Amination

Materials:

-

5-Fluoro-3-pyridinecarboxaldehyde

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid (optional, for pH adjustment)

Procedure:

-

Dissolve 5-fluoro-3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a source of ammonia, such as ammonium acetate (2-3 eq) or a solution of ammonia in methanol (e.g., 7N, 2-3 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The pH can be adjusted to ~6 with acetic acid if necessary.

-

In a single portion, add sodium cyanoborohydride (1.2-1.5 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases.

-

Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography or distillation under reduced pressure.

Pathway 3: The Gabriel Synthesis Route

The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the over-alkylation issues often encountered with direct alkylation of ammonia.[11] This pathway involves the N-alkylation of potassium phthalimide with a suitable halomethyl-5-fluoropyridine, followed by deprotection to release the primary amine.[9][12]

Synthesis of the Precursor: 3-Halomethyl-5-fluoropyridine

The key precursor for this route is a 3-halomethyl-5-fluoropyridine, typically the bromo or chloro derivative. 3-(Bromomethyl)-5-fluoropyridine can be synthesized from (5-fluoropyridin-3-yl)methanol by treatment with a brominating agent such as phosphorus tribromide (PBr₃).[13] Similarly, the chloromethyl derivative can be prepared using a chlorinating agent like thionyl chloride (SOCl₂).[14]

Core Reaction: Gabriel Synthesis

The synthesis proceeds in two main steps:

-

N-Alkylation: The phthalimide anion, formed by treating phthalimide with a base like potassium hydroxide, acts as a nucleophile and displaces the halide from 3-halomethyl-5-fluoropyridine in an SN2 reaction.[11]

-

Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. The most common and mildest method for this deprotection is the Ing-Manske procedure, which uses hydrazine (N₂H₄) in an alcoholic solvent.[2] The hydrazine reacts with the phthalimide to form the highly stable phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion. Acidic or basic hydrolysis can also be used for deprotection, but these methods often require harsher conditions.[11][15] A milder deprotection using sodium borohydride has also been reported.[1][16]

Expertise & Experience: The Gabriel synthesis is particularly advantageous for preparing primary amines without the formation of secondary or tertiary amine impurities. The choice of solvent for the alkylation step, often DMF or acetonitrile, is important for ensuring good solubility of the reactants. The Ing-Manske deprotection is generally preferred due to its mild conditions and the ease of removing the phthalhydrazide byproduct by filtration.[2] However, hydrazine is toxic and must be handled with appropriate safety precautions.

Figure 4: The Gabriel Synthesis Pathway.

Experimental Protocol: Gabriel Synthesis

Materials:

-

3-(Bromomethyl)-5-fluoropyridine hydrobromide

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

Step 1: N-Alkylation

-

To a solution of 3-(bromomethyl)-5-fluoropyridine hydrobromide (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting halide.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford crude N-(5-fluoropyridin-3-ylmethyl)phthalimide.

Step 2: Deprotection (Ing-Manske Procedure)

-

Suspend the crude N-(5-fluoropyridin-3-ylmethyl)phthalimide in ethanol.

-

Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide. Wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any non-basic impurities.

-

Make the aqueous layer strongly basic (pH > 12) with concentrated sodium hydroxide solution.

-

Extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on a multitude of factors. The following table provides a comparative summary of the three main pathways discussed.

| Parameter | Nitrile Reduction | Reductive Amination | Gabriel Synthesis |

| Precursor Availability | Can be synthesized from various starting materials. | Requires synthesis of the aldehyde, typically from the corresponding alcohol or acid. | Requires synthesis of the halomethyl derivative, typically from the alcohol. |

| Number of Steps | Generally 2-3 steps from a common pyridine starting material. | Can be a one-pot reaction from the aldehyde, but aldehyde synthesis adds a step. | 2 steps from the halomethyl precursor, which itself requires synthesis. |

| Overall Yield | Can be high, depending on the efficiency of the nitrile synthesis and reduction. | Good to excellent yields, especially in the one-pot procedure. | Generally good yields, but can be lowered by difficulties in the deprotection step. |

| Key Reagents & Hazards | Raney® Ni (pyrophoric), H₂ gas (flammable). | NaBH₃CN (toxic), NaBH(OAc)₃ (moisture sensitive). | Hydrazine (toxic, corrosive). |

| Scalability | Well-suited for large-scale production due to the efficiency of catalytic hydrogenation. | Good scalability, especially for one-pot procedures. | Scalable, but handling of hydrazine on a large scale requires special precautions. |

| Byproducts/Purification | Risk of secondary/tertiary amines; purification by distillation or salt formation. | Potential for over-alkylation if not controlled; purification by chromatography or distillation. | Phthalhydrazide is easily removed by filtration; final product is typically of high purity. |

Field-Proven Insights:

-

For large-scale industrial synthesis , the Nitrile Reduction Pathway is often favored due to its high efficiency and the use of relatively inexpensive reagents for the reduction step. The handling of hydrogen gas and pyrophoric catalysts is well-established in industrial settings.

-

The Reductive Amination Pathway is highly versatile and is an excellent choice for medicinal chemistry and smaller-scale synthesis where a one-pot procedure is advantageous for rapid analog synthesis. The use of milder reducing agents like NaBH(OAc)₃ enhances the safety profile compared to other hydride reagents.[7]

-

The Gabriel Synthesis provides a reliable method for obtaining high-purity primary amines without the risk of over-alkylation, making it ideal when a very clean product is required and the formation of secondary amines is a concern.

Conclusion

The synthesis of precursors for this compound is a well-established field with several robust and reliable pathways. The choice between the nitrile reduction, reductive amination, and Gabriel synthesis routes will depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity. By understanding the underlying chemistry, the practical considerations, and the detailed protocols outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently access this critical building block for the advancement of new chemical entities.

References

- 1. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 2. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. scribd.com [scribd.com]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. 3-(Bromomethyl)-5-fluoropyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

The (5-Fluoropyridin-3-yl)methylamine Scaffold: A Technical Guide to Its Discovery and Significance in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this landscape, the (5-Fluoropyridin-3-yl)methylamine scaffold has emerged as a privileged structural motif. Its unique electronic properties and synthetic tractability have led to the discovery of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound analogs, with a particular focus on their application in the development of novel therapeutics. We will delve into the rationale behind its use, detail synthetic methodologies, explore structure-activity relationships, and provide insights into the mechanism of action of key derivatives.

The Rationale for Fluorine in the Pyridine Scaffold

The pyridine ring is a ubiquitous feature in a multitude of pharmaceuticals, prized for its ability to participate in hydrogen bonding and its generally favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] The introduction of a fluorine atom, particularly at the 5-position of a 3-aminomethylpyridine, imparts several strategic advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to an extended biological half-life of the drug candidate.[1]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target liability profile, particularly concerning interactions with aminergic G-protein coupled receptors (GPCRs).

-

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions with protein targets. Its ability to form hydrogen bonds and other non-covalent interactions can significantly enhance the binding affinity and selectivity of a ligand.

-

Improved Pharmacokinetics: The collective impact of these properties often leads to improved oral bioavailability and a more desirable overall pharmacokinetic profile. A recent analysis of FDA-approved drugs between 2018 and 2022 highlighted the significant representation of fluorinated compounds, with a notable number targeting cancers and central nervous system (CNS) disorders.[2][3]

Synthesis of the this compound Core and its Analogs

The synthetic accessibility of the this compound scaffold is a key enabler of its widespread use in drug discovery programs. The core can be accessed through various synthetic routes, often starting from commercially available fluorinated pyridines.

Synthesis of the Core Scaffold

A common strategy involves the reduction of a corresponding nitrile or amide. For instance, 5-fluoronicotinamide can be a key starting material.

Caption: General synthetic workflow for this compound.

Derivatization: A Case Study in Oxazolidinone Antibacterials

A compelling example of the derivatization of the this compound core is the development of novel oxazolidinone antibacterials.[4] Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis.[4] In a recent study, researchers synthesized a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety.[4]

Experimental Protocol: Synthesis of 3-(5-Fluoropyridin-3-yl)-5-((benzyloxy)methyl)-1,3-oxazolidin-2-one (Intermediate)

-

Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add (R)-glycidyl butyrate (1.1 eq) and lithium perchlorate (0.1 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude amino alcohol in a suitable solvent (e.g., tetrahydrofuran) and add a carbonylating agent such as carbonyldiimidazole (CDI) (1.2 eq).

-

Heating: Heat the reaction mixture to reflux for 4-6 hours until TLC analysis indicates the complete formation of the oxazolidinone ring.

-

Purification: Cool the reaction mixture, remove the solvent in vacuo, and purify the residue by column chromatography on silica gel to yield the desired product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The enantiomeric excess can be determined by chiral HPLC analysis.

Biological Significance and Mechanism of Action

Analogs of this compound have demonstrated significant activity across a range of biological targets, underscoring the versatility of this scaffold.

Antibacterial Activity

As exemplified by the oxazolidinone derivatives, the (5-Fluoropyridin-3-yl) moiety can serve as a crucial component of potent antibacterial agents.[4] These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. Molecular docking studies of these derivatives have revealed key interactions within the catalytic site, with the fluoropyridine ring often occupying a critical pocket and contributing to the overall binding affinity.[4]

Caption: Mechanism of action for oxazolidinone antibacterials.

Kinase Inhibition

The fluoropyridine scaffold is also prevalent in the design of kinase inhibitors for oncology. The pyridine nitrogen can act as a hinge-binding element, a key interaction for many ATP-competitive kinase inhibitors. The fluorine atom can further enhance binding affinity and selectivity. While direct examples of this compound as a core for kinase inhibitors are still emerging, related fluoropyridine-containing compounds have shown potent inhibition of kinases such as FLT3 and CHK1, which are important targets in cancer therapy.[5]

GPCR Modulation

Derivatives of fluoropyridines have been investigated as modulators of G-protein coupled receptors (GPCRs). For instance, analogs have been explored as dopamine and serotonin receptor agonists for potential applications in neurodegenerative diseases like Parkinson's disease.[6] The fluoropyridine moiety can influence the ligand's interaction with the receptor's binding pocket, contributing to agonist or antagonist activity.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) governing the biological activity of its analogs.

SAR of Oxazolidinone Antibacterials

In the study of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, several key SAR trends were identified[4]:

| Compound ID | R Group (at piperazine) | MIC (µg/mL) vs. S. aureus |

| 7a | 2-pyrimidinyl | 1 |

| 7j | 5-bromo-2-pyrimidinyl | 0.25 |

| 7l | 5-chloro-2-pyrimidinyl | 0.5 |

| Linezolid | (Reference Drug) | 2 |

Data adapted from a study on novel oxazolidinone derivatives.[4]

-

Substitution on the Pyrimidine Ring: The introduction of a halogen (e.g., bromine or chlorine) at the 5-position of the pyrimidine ring significantly enhanced antibacterial activity compared to the unsubstituted analog. Compound 7j , with a 5-bromopyrimidinyl group, was the most potent, exhibiting an 8-fold stronger inhibitory effect than the reference drug, linezolid.[4]

-

Piperazine Linker: The piperazine linker was found to be crucial for activity, likely by providing the optimal orientation for the substituted pyrimidine to interact with the ribosomal target.

Future Perspectives

The this compound scaffold represents a highly promising starting point for the design of novel therapeutics. While significant progress has been made in the area of antibacterial drug discovery, the full potential of this versatile core remains to be explored. Future research directions should include:

-

Expansion to Other Therapeutic Areas: A systematic exploration of this compound analogs against other target classes, such as kinases, GPCRs, and enzymes involved in neurodegenerative diseases, is warranted.

-

Fragment-Based Drug Discovery: The use of the this compound core as a fragment in screening campaigns could lead to the identification of novel hits for a wide range of biological targets.

-

Advanced Molecular Modeling: More sophisticated computational studies, including molecular dynamics simulations and free energy calculations, can provide deeper insights into the binding modes of these analogs and guide the rational design of next-generation compounds with improved potency and selectivity.

Conclusion

The this compound scaffold has proven to be a valuable asset in modern medicinal chemistry. Its favorable physicochemical properties, conferred by the strategic placement of a fluorine atom on the pyridine ring, coupled with its synthetic tractability, make it an attractive starting point for the development of novel drug candidates. The successful application of this core in the design of potent oxazolidinone antibacterials highlights its potential. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, we anticipate that the this compound scaffold will play an increasingly important role in the discovery of innovative medicines to address unmet medical needs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascendant Trajectory of Pyridinylmethylamine Derivatives: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Promise

Abstract

The pyridinylmethylamine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review of pyridinylmethylamine derivatives, navigating the landscape of their synthesis, multifaceted biological activities, and burgeoning therapeutic applications. We delve into the core synthetic strategies, explore their mechanistic interactions with key biological targets, and present a curated overview of their potential in addressing a spectrum of diseases, from neurodegenerative disorders to cancer and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this pivotal chemical class.

Introduction: The Versatility of the Pyridinylmethylamine Core

The pyridine ring, a six-membered heteroaromatic amine, is a ubiquitous motif in a vast number of biologically active compounds, including vitamins and numerous approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The incorporation of a methylamine side chain to create the pyridinylmethylamine core further enhances its versatility, providing a flexible linker and a basic nitrogen atom that can be crucial for receptor binding and pharmacokinetic properties. This combination has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.

This guide will systematically explore the chemical space of pyridinylmethylamine derivatives, dissecting the synthetic methodologies that grant access to this diverse class of molecules. We will then transition to a detailed examination of their biological activities, with a particular focus on their roles as enzyme inhibitors and receptor modulators. Finally, we will survey their therapeutic applications, highlighting the clinical potential of these remarkable compounds.

Synthetic Strategies: Building the Pyridinylmethylamine Framework

The synthesis of pyridinylmethylamine derivatives is a well-established field, with several robust and versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine ring and the amine moiety.

Reductive Amination: A Workhorse Reaction

Reductive amination stands as one of the most widely employed methods for the synthesis of pyridinylmethylamine derivatives.[2][3] This two-step, one-pot process involves the reaction of a pyridinecarboxaldehyde or a pyridyl ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination [2][4]

-

Reaction Setup: To a solution of the pyridinecarboxaldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran) is added a mild reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) is a commonly used reagent as it is selective for the reduction of imines in the presence of aldehydes and is effective under mildly acidic conditions.[4] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed.[2]

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridinylmethylamine derivative.

Logical Relationship: Reductive Amination Workflow

Caption: Workflow for the synthesis of pyridinylmethylamine derivatives via reductive amination.

Suzuki Cross-Coupling: Forging Aryl-Pyridyl Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been successfully applied to the synthesis of pyridinylmethylamine derivatives bearing aryl or heteroaryl substituents on the pyridine ring.[5][6] This palladium-catalyzed reaction involves the coupling of a halopyridine derivative with an aryl or heteroaryl boronic acid or ester.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling [5]

-

Reaction Setup: A mixture of the halopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine, 1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-aryl pyridinylmethylamine derivative.

Biological Activities and Therapeutic Applications

Pyridinylmethylamine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the treatment of a wide range of diseases.

Central Nervous System Disorders

A significant number of pyridinylmethylamine derivatives have been identified as potent and selective agonists of the serotonin 1A (5-HT₁ₐ) receptor.[7][8] The 5-HT₁ₐ receptor is a key player in the regulation of mood and anxiety, and its activation is a well-established therapeutic strategy for the treatment of depression and anxiety disorders.

Signaling Pathway: 5-HT₁ₐ Receptor Activation

Activation of the G-protein coupled 5-HT₁ₐ receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately leads to neuronal hyperpolarization and reduced neuronal excitability.

Signaling Pathway: 5-HT₁ₐ Receptor Signaling

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety, Handling, and Storage of (5-Fluoropyridin-3-yl)methylamine

<-33_22_44_22_55>

Introduction: Understanding the Compound and its Significance

(5-Fluoropyridin-3-yl)methylamine is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and drug development. Its structural motifs are found in a variety of biologically active molecules, making it a compound of significant interest to researchers in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. However, the same reactivity that makes this compound valuable also necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to manage this reagent responsibly, ensuring both personal safety and the integrity of their research.

Hazard Identification and Risk Assessment: A Proactive Approach

The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified with specific hazards that demand careful consideration.

GHS Classification and Hazards

Based on available safety data, this compound is classified as follows:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

Table 1: GHS Hazard Classification for this compound.

The primary and most severe hazard associated with this compound is its corrosive nature. Direct contact can lead to severe burns to the skin and can cause permanent eye damage. The amine functional group contributes to its basicity and reactivity, which is a common characteristic of many organic amines that cause corrosivity.

The Causality of Corrosivity in Amines

The corrosive nature of amines like this compound stems from their ability to act as bases and nucleophiles. Upon contact with skin or eyes, the amine can disrupt the lipid bilayer of cells and hydrolyze proteins, leading to chemical burns. The moisture present in tissues facilitates this process. Understanding this mechanism underscores the critical importance of preventing any direct physical contact.

Risk Assessment Workflow

Before any procedure involving this compound, a thorough risk assessment is mandatory. This process should be a dynamic evaluation of the specific experimental context.

Safe Handling and Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of this compound, establishing a multi-layered defense through engineering controls and appropriate PPE is non-negotiable.

Engineering Controls

All handling of this compound, including weighing, transferring, and adding to reaction mixtures, must be conducted within a properly functioning certified laboratory chemical fume hood.[3][4] This is the most critical engineering control as it minimizes the risk of inhalation of any potential vapors and contains any accidental splashes or spills.

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a requirement based on the known hazards.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a heightened risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3][4][5] Latex gloves are not suitable and should be avoided. Always inspect gloves for any signs of degradation or perforation before use and remove them using the proper technique to avoid skin contamination.[6]

-

Lab Coat: A fully buttoned, flame-retardant lab coat serves as a crucial barrier to protect your skin and personal clothing.

-

-

Respiratory Protection: While working in a fume hood should provide adequate protection from vapors, if a risk assessment determines a potential for exposure above acceptable limits (e.g., during a large-scale transfer or a spill), a respirator may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including medical clearance and fit testing.

Step-by-Step Handling Protocol: Weighing and Transfer

-

Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Have a sealed container for waste and necessary utensils (spatula) ready.

-

Transfer: Carefully open the stock bottle of this compound. Using a clean spatula, transfer the required amount of the liquid to the weigh boat.

-

Closure: Immediately and securely close the stock bottle.

-

Addition: Promptly add the weighed compound to the reaction vessel.

-

Decontamination: Decontaminate the spatula with an appropriate solvent (e.g., ethanol) into a waste container. Dispose of the weigh boat in a designated solid waste container.

-

Hand Hygiene: After the procedure is complete and you have exited the work area, wash your hands thoroughly with soap and water.

Storage and Stability: Preserving Integrity and Ensuring Safety

Proper storage is paramount to maintaining the chemical's purity and preventing hazardous situations.

Storage Conditions

-

Temperature: this compound should be stored in a refrigerator.[1]

-

Atmosphere: Store in a tightly closed container in a dry and well-ventilated area.[7] For long-term storage, handling and storing under an inert gas like argon or nitrogen is recommended to prevent degradation from atmospheric moisture and carbon dioxide.

-

Location: Store in a designated area for corrosive materials, away from incompatible substances. The storage area should be cool, dry, and well-ventilated.[3][4][8]

Incompatible Materials

Keep this compound segregated from:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Acids: Can cause a strong exothermic reaction.

-

Sources of Ignition: While the compound itself is not highly flammable, many solvents used with it are. Store away from heat, sparks, and open flames.[7]

Spill and Emergency Procedures: A Plan for the Unexpected

Accidents can happen, but a well-defined emergency plan can significantly mitigate their consequences.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][8] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with plenty of water for at least 15 minutes.[3][8] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The response to a spill depends critically on its scale.

-

Minor Spill (within a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Contain the spill using an inert absorbent material like vermiculite or sand.[4][10]

-

Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.[11]

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate: Immediately alert others in the area and evacuate the laboratory.[12][13]

-

Isolate: Close the doors to the affected area to contain vapors.

-

Notify: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and your supervisor.[11][12]

-

Do Not Attempt to Clean Up: A major spill requires trained emergency responders. Provide them with the Safety Data Sheet for this compound upon their arrival.[12]

-

Waste Disposal: Responsible Management

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealable, and compatible container.[8]

-

Do not mix with incompatible waste streams.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its potential hazards, primarily its corrosivity, are manageable through a disciplined and informed approach to safety. By integrating the principles of risk assessment, proper use of engineering controls and PPE, diligent storage practices, and preparedness for emergencies, researchers can handle this compound with confidence and safety. Adherence to these protocols is not merely a procedural formality but a fundamental aspect of responsible scientific practice.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. biosynce.com [biosynce.com]

- 6. fishersci.ca [fishersci.ca]

- 7. thermofishersci.in [thermofishersci.in]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Bis((5-fluoropyridin-3-yl)methyl)amine | Sigma-Aldrich [sigmaaldrich.com]

- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 12. documents.uow.edu.au [documents.uow.edu.au]

- 13. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

The Ascendant Role of (5-Fluoropyridin-3-yl)methylamine in Contemporary Drug Discovery: A Technical Guide

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within the diverse landscape of fluorinated heterocycles, (5-Fluoropyridin-3-yl)methylamine is emerging as a highly valuable and versatile building block. Its unique electronic profile—a consequence of the strongly electronegative fluorine atom on the pyridine ring—coupled with the reactive primary amine, presents a compelling platform for the synthesis of novel therapeutics. This guide provides an in-depth analysis of the synthesis, reactivity, and potential research applications of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will explore its utility in constructing targeted therapies, from kinase inhibitors to central nervous system agents, and provide detailed, actionable experimental protocols to empower further innovation.

Core Properties and Synthesis of this compound

The utility of any chemical building block is fundamentally tied to its physical properties and the accessibility of its synthesis. This compound, commercially available from suppliers like Sigma-Aldrich[1], is a liquid at room temperature. The IUPAC name for this compound is (5-fluoro-3-pyridinyl)methanamine[1].

The fluorine atom at the 5-position significantly influences the electronic character of the pyridine ring. Fluorine's high electronegativity acts as a weak π-donor and a strong σ-acceptor, which lowers the pKa of the pyridine nitrogen, making it less basic compared to its non-fluorinated analog. This modulation of basicity can be critical in drug design for optimizing target engagement and pharmacokinetic profiles. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by blocking potential sites of oxidative metabolism[2]. Theoretical studies on fluorinated pyridines suggest that the fluorine substituent also impacts the π-system of the aromatic ring, a phenomenon termed "fluoromaticity," which can affect ring stability and reactivity[3][4].

Synthetic Pathway

A robust and scalable synthesis is paramount for the widespread adoption of a chemical intermediate. This compound is most commonly synthesized via the reduction of 5-fluoronicotinonitrile. This precursor is accessible from several routes, including the cyanation of 3-bromo-5-fluoropyridine[5].

References

- 1. This compound | 23586-96-1 [sigmaaldrich.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-CYANO-5-FLUOROPYRIDINE|lookchem [lookchem.com]

A Technical Guide to (5-Fluoropyridin-3-yl)methylamine: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoropyridin-3-yl)methylamine, a fluorinated pyridine derivative, is a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the physicochemical properties of molecules, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and applications of this compound, serving as a critical resource for researchers engaged in the design and development of novel therapeutics.

Compound Identification and Nomenclature

Proper identification and consistent nomenclature are fundamental in scientific communication and chemical procurement. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (5-fluoro-3-pyridinyl)methanamine .

Synonyms and Common Names

In literature and commercial listings, this compound is known by several other names, including:

It is crucial for researchers to be aware of these synonyms to ensure comprehensive literature and database searches.

Chemical Identifiers

A clear identification of the compound is ensured by its unique identifiers, which are essential for database searches and regulatory purposes.

| Identifier | Value | Source |

| CAS Number | 23586-96-1 | [1][2][5] |

| MDL Number | MFCD08450424 | [5] |

| InChI | 1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |

| InChI Key | RYICOVXDBBDCNT-UHFFFAOYSA-N | |

| SMILES | NCc1cc(F)cnc1 | [4] |

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile of a chemical is paramount for its handling, storage, and application in experimental settings.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H7FN2 | [5] |

| Molecular Weight | 126.13 g/mol | [5] |

| Physical Form | Liquid | |

| Purity | 97% | |

| Storage Temperature | Refrigerator |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis and Manufacturing

The synthesis of fluorinated pyridines is a topic of significant interest in organic chemistry due to their utility in drug discovery. While multiple general methods for the preparation of fluoropyridine compounds exist, a specific route for the synthesis of this compound has been described in the patent literature.

A key reference for the preparation of 3-fluoro-5-aminomethylpyridine (CAS No. 23586-96-1) is the patent WO 2005066126 , specifically referring to preparations 46 and 47[6]. The general strategies for synthesizing fluoropyridine derivatives often involve multi-step processes that may include diazotization and fluorination of a suitable pyridine precursor, or nucleophilic aromatic substitution on a di- or tri-halogenated pyridine.

A general workflow for the synthesis of a fluorinated aminopyridine might involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of fluorinated aminopyridines.

Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated pKa, which can in turn affect solubility and membrane permeability[7][8][9].

Rationale for Use in Drug Design

The 3-fluoropyridine moiety is a particularly valuable scaffold in drug design. The fluorine atom at the 3-position can influence the electronic properties of the pyridine ring, potentially enhancing interactions with biological targets through hydrogen bonding or dipole interactions. Furthermore, the aminomethyl group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Therapeutic Applications

While specific drugs containing the this compound core are not yet on the market, its derivatives have been explored in various therapeutic areas. For instance, related fluoropyridine structures are components of novel antibacterial agents and have been investigated for their potential in treating a range of diseases[10]. The broader class of fluorinated pyridine compounds has seen significant application in the development of treatments for cancer and cardiovascular diseases[11].

A logical workflow for the incorporation of this compound in a drug discovery program is outlined below:

Caption: Drug discovery workflow incorporating this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine atom and the aminomethyl group. The methylene protons of the aminomethyl group would likely appear as a singlet or a doublet depending on the solvent and proton exchange rates.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts.

-

¹⁹F NMR: Fluorine NMR would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) would confirm the elemental composition.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its unique combination of a fluorinated pyridine core and a reactive aminomethyl handle makes it a valuable tool for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its nomenclature, properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.

References

- 1. 23586-96-1 Cas No. | 3-(Aminomethyl)-5-fluoropyridine | Apollo [store.apolloscientific.co.uk]

- 2. arctomsci.com [arctomsci.com]

- 3. 23586-96-1 | this compound | Tetrahedron [thsci.com]

- 4. ivychem.com [ivychem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of (5-Fluoropyridin-3-yl)methylamine

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and a critical determinant of its journey from the laboratory to clinical application. Poor aqueous solubility can severely impede a candidate's bioavailability, leading to suboptimal therapeutic efficacy and complex formulation challenges.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a data point; it is a foundational piece of knowledge that informs lead optimization, preclinical development, and ultimately, the viability of a therapeutic agent. This guide provides a detailed examination of the solubility profile of (5-Fluoropyridin-3-yl)methylamine, a fluorinated pyridine derivative of interest in medicinal chemistry. By integrating theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for characterizing this and other similar novel chemical entities.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is paramount to interpreting its solubility behavior. This compound is a liquid at room temperature with a purity of 97%.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 23586-96-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₆H₇FN₂ | ChemUniverse[3] |

| Molecular Weight | 126.13 g/mol | ChemUniverse[3] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Purity | 97% | Sigma-Aldrich[2] |

The presence of a primary amine group suggests that the solubility of this compound will be significantly influenced by pH.[4] As a weak base, its solubility in aqueous media is expected to increase at lower pH values due to the protonation of the amine, forming a more soluble salt.[5] Conversely, in neutral to basic conditions, the compound will exist predominantly in its less soluble, unionized form.[6] The fluorine atom and the pyridine ring also contribute to the molecule's overall polarity and potential for hydrogen bonding, which will affect its solubility in various organic solvents.

Theoretical Framework: The Science of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[7] A more nuanced understanding requires consideration of several intermolecular forces and thermodynamic principles.

-